molecular formula C15H17N3O3 B5557951 ethyl 3-amino-5-phenyl-1-propanoyl-1H-pyrazole-4-carboxylate

ethyl 3-amino-5-phenyl-1-propanoyl-1H-pyrazole-4-carboxylate

Cat. No.: B5557951
M. Wt: 287.31 g/mol
InChI Key: CDZSUJQRRHVZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-5-phenyl-1-propanoyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-phenyl-1-propanoyl-1H-pyrazole-4-carboxylate typically involves the condensation of hydrazine derivatives with β-diketones. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-phenyl-1-propanoyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-5-phenyl-1-propanoyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-phenyl-1-propanoyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-amino-5-phenyl-1-propanoyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoyl group enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

ethyl 3-amino-5-phenyl-1-propanoylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-11(19)18-13(10-8-6-5-7-9-10)12(14(16)17-18)15(20)21-4-2/h5-9H,3-4H2,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZSUJQRRHVZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(=C(C(=N1)N)C(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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